Cas no 475437-24-2 (1H-spirofuro3,4-cpyridine-3,4'-piperidine)
1H-spirofuro3,4-cpyridine-3,4'-piperidine Chemical and Physical Properties
Names and Identifiers
-
- Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidine]
- 0.0
- 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]
- AYJYOTMPNCIHOG-UHFFFAOYSA-N
- RW3449
- SPIRO[FURO[3,4-C]PYRIDINE-3(1H),4-PIPERIDINE]
- Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidine],hydrochloride (1:2)
- 1H-spirofuro3,4-cpyridine-3,4'-piperidine
-
- MDL: MFCD11113075
- Inchi: 1S/C11H14N2O/c1-4-13-7-10-9(1)8-14-11(10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6,8H2
- InChI Key: AYJYOTMPNCIHOG-UHFFFAOYSA-N
- SMILES: O1CC2C=CN=CC=2C21CCNCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 213
- Topological Polar Surface Area: 34.2
1H-spirofuro3,4-cpyridine-3,4'-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2659513-1g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 1g |
$784.0 | 2023-09-13 | ||
| Enamine | EN300-2659513-5g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 5g |
$2139.0 | 2023-09-13 | ||
| Enamine | EN300-2659513-10g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 10g |
$3832.0 | 2023-09-13 | ||
| Enamine | EN300-2659513-0.05g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 95.0% | 0.05g |
$658.0 | 2025-03-20 | |
| Enamine | EN300-2659513-0.1g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 95.0% | 0.1g |
$690.0 | 2025-03-20 | |
| Enamine | EN300-2659513-0.25g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 95.0% | 0.25g |
$721.0 | 2025-03-20 | |
| Enamine | EN300-2659513-0.5g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 95.0% | 0.5g |
$753.0 | 2025-03-20 | |
| Enamine | EN300-2659513-1.0g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 95.0% | 1.0g |
$784.0 | 2025-03-20 | |
| Enamine | EN300-2659513-2.5g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 95.0% | 2.5g |
$1293.0 | 2025-03-20 | |
| Enamine | EN300-2659513-5.0g |
1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] |
475437-24-2 | 95.0% | 5.0g |
$2139.0 | 2025-03-20 |
1H-spirofuro3,4-cpyridine-3,4'-piperidine Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1H-spirofuro3,4-cpyridine-3,4'-piperidine
Chemical Profile of 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine (CAS No. 475437-24-2)
The compound 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine (CAS No. 475437-24-2) represents a structurally intricate heterocyclic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique spirocyclic framework, integrating a furan ring with a pyridine and piperidine moiety, positions it as a promising scaffold for the development of novel bioactive agents. This introduction delves into the chemical characteristics, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary research.
The molecular architecture of 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine is characterized by its spirocyclic connectivity, which introduces conformational rigidity and potential for selective binding interactions. The presence of both aromatic (pyridine) and heteroaromatic (furan) rings enhances its versatility as a pharmacophore. The compound’s ability to engage with biological targets through multiple hydrogen bonding and hydrophobic interactions makes it an attractive candidate for drug discovery programs targeting neurological and inflammatory disorders.
Recent advances in synthetic methodologies have enabled the efficient preparation of 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine through multi-step organic transformations. Key synthetic strategies include cyclization reactions that construct the spirocyclic core, followed by functional group modifications to introduce the piperidine moiety. These approaches leverage modern catalytic techniques and transition-metal-mediated reactions to achieve high yields and regioselectivity. The synthesis has been optimized to minimize side products, ensuring the purity required for preclinical studies.
In the realm of medicinal chemistry, 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine has been explored as a scaffold for modulating enzyme activity and receptor binding. Preliminary computational studies suggest that its rigid structure can mimic natural substrates or allosteric sites on biological targets. For instance, derivatives of this compound have shown potential in inhibiting enzymes implicated in pain signaling pathways. The pyridine ring’s ability to interact with aromatic pockets in proteins further enhances its binding affinity.
Emerging research highlights the compound’s utility in addressing neurological disorders. Studies indicate that 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine can modulate neurotransmitter release by interacting with presynaptic receptors. Its spirocyclic core provides stability while allowing for conformational flexibility necessary for effective receptor engagement. Additionally, its furan moiety has been linked to anti-inflammatory properties by modulating cytokine production in immune cells.
The pharmacokinetic profile of 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine is another critical aspect under investigation. Initial pharmacokinetic studies suggest favorable properties such as reasonable solubility in aqueous media and moderate metabolic stability. These characteristics are essential for designing prodrugs or formulations that enhance bioavailability while minimizing systemic toxicity. Further investigations are underway to optimize these parameters through structural modifications.
Preclinical trials have begun to evaluate the therapeutic potential of 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine in animal models of inflammation and neurodegeneration. Early results demonstrate promising efficacy in reducing inflammatory markers and slowing disease progression. These findings underscore the compound’s potential as a lead candidate for further development into clinical trials. Collaborative efforts between synthetic chemists and biologists are now focused on refining derivatives with enhanced potency and selectivity.
The integration of machine learning and computational chemistry has accelerated the discovery process for 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine derivatives. Virtual screening techniques have identified novel analogs with optimized pharmacokinetic profiles and target engagement properties. This interdisciplinary approach leverages large datasets of biological activity to guide synthetic efforts toward high-value candidates.
Future directions in the study of 1H-spirofuro[3,4-c]pyridine-3,4'-piperidine include exploring its role in treating metabolic disorders and cancer-related inflammation. The compound’s ability to modulate multiple signaling pathways makes it a versatile tool for addressing complex diseases at multiple levels—both central nervous system modulation and peripheral inflammatory responses.
In conclusion,1H-spirofuro[3,4-c]pyridine-3,4'-piperidine (CAS No. 475437-24-2) exemplifies how innovative molecular design can yield compounds with significant therapeutic promise. Its unique structural features combined with emerging research findings position it as a cornerstone in modern drug discovery efforts across multiple therapeutic areas.
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